molecular formula Br3ClHNP2 B14486644 Imidodiphosphorous chloride tribromide CAS No. 65392-92-9

Imidodiphosphorous chloride tribromide

Katalognummer: B14486644
CAS-Nummer: 65392-92-9
Molekulargewicht: 352.13 g/mol
InChI-Schlüssel: OCPMASYBGTVXBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidodiphosphorous chloride tribromide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is part of the broader class of phosphorus halides, which are known for their reactivity and utility in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Imidodiphosphorous chloride tribromide can be synthesized through the reaction of phosphorus tribromide with thionyl chloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction mechanism involves the substitution of bromine atoms with chlorine atoms, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Imidodiphosphorous chloride tribromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include thionyl chloride, phosphorus tribromide, and various reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various phosphorus-containing compounds with different oxidation states and functional groups .

Wissenschaftliche Forschungsanwendungen

Imidodiphosphorous chloride tribromide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: This compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of imidodiphosphorous chloride tribromide involves its reactivity with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with other halides and organic molecules, leading to the formation of new chemical bonds and products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other phosphorus halides. This uniqueness makes it valuable in specific synthetic applications and research studies .

Eigenschaften

CAS-Nummer

65392-92-9

Molekularformel

Br3ClHNP2

Molekulargewicht

352.13 g/mol

InChI

InChI=1S/Br3ClHNP2/c1-6(2)5-7(3)4/h5H

InChI-Schlüssel

OCPMASYBGTVXBR-UHFFFAOYSA-N

Kanonische SMILES

N(P(Cl)Br)P(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.